Pyridomycin

InhA inhibitor tuberculosis mechanism of action

Tuberculosis drug discovery faces a critical bottleneck: isoniazid and ethionamide lose efficacy against katG-mutant strains due to prodrug activation failure. Pyridomycin solves this by directly inhibiting InhA without metabolic activation-binding a unique dual pocket spanning both NADH cofactor and lipid substrate sites. • Retains full potency against INH-resistant Mtb (MIC unchanged at 0.31-0.63 µg/mL) • Validated reference ligand for X-ray crystallography and structure-based drug design targeting InhA • Defined SAR scaffold for medicinal chemistry optimization of antitubercular leads

Molecular Formula C27H32N4O8
Molecular Weight 540.6 g/mol
Cat. No. B1226426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridomycin
Synonymspyridomycin
Molecular FormulaC27H32N4O8
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C
InChIInChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22-/m1/s1
InChIKeyWHIKSLGSXKIHCA-QJJXMMRLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridomycin: Direct InhA Inhibitor for Tuberculosis Research


Pyridomycin (CAS 18791-21-4, also known as Erizomycin) is a structurally unusual antimycobacterial cyclodepsipeptide [1] first isolated from Streptomyces pyridomyceticus and Dactylosporangium fulvum [2]. Its twelve-membered macrocyclic core includes rare 3-(3-pyridyl)-L-alanine and 2-hydroxy-3-methylpent-2-enoic acid moieties . Pyridomycin acts as a direct competitive inhibitor of the NADH-binding site of InhA, the enoyl-acyl carrier protein (ACP) reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb) [3], distinguishing it from prodrugs like isoniazid (INH) and ethionamide (ETH) that require metabolic activation.

Direct InhA inhibition, no prodrug activation required
Unique dual-pocket binding mode (NADH + substrate)
Structurally distinct cyclodepsipeptide natural product

Pyridomycin vs Generic InhA Inhibitors


Generic substitution among InhA-targeting agents fails due to fundamentally distinct mechanisms of target engagement and resistance susceptibility profiles. Isoniazid and ethionamide are prodrugs requiring activation by the KatG and EthA enzymes, respectively [1]. Consequently, clinical resistance to these agents frequently arises from mutations in the activating enzymes (e.g., katG S315T) rather than the InhA target itself [1]. Pyridomycin bypasses this liability entirely by inhibiting InhA directly [2]. Critically, pyridomycin binds to a unique, previously undrugged pocket that bridges both the NADH cofactor- and lipid substrate-binding sites of InhA [2], a first-of-a-kind binding mode that fundamentally differentiates it from other InhA inhibitors. Therefore, a researcher procuring a generic InhA inhibitor would not obtain the direct inhibition, unique binding mode, or retained potency against prodrug-resistant strains that define pyridomycin's utility.

Risk dimension
Pyridomycin
Generic InhA inhibitor
Mechanism
Direct inhibition, no activation
Prodrug; requires KatG/EthA activation
Binding site occupancy
Dual-pocket (NADH + substrate)
Substrate pocket only
Resistance profile
Active against katG mutants
Activity loss in katG mutants

Pyridomycin Evidence Guide


Direct InhA Inhibition Bypassing Prodrug Activation

Pyridomycin inhibits InhA directly without requiring activation, unlike isoniazid and ethionamide which are prodrugs [1]. Pyridomycin acts as a competitive inhibitor of the NADH-binding site [2]. In contrast, isoniazid must be activated by the KatG enzyme to form an INH-NAD adduct that inhibits InhA [1]. This fundamental difference is quantitatively reflected in activity against strains with different resistance genotypes: pyridomycin retains full activity (MIC unchanged) against the common katG S315T isoniazid-resistant mutant, whereas isoniazid's MIC increases by >100-fold [1].

Direct vs Prodrug Inhibition
Head-to-head
Pyridomycin MIC unchanged (0.31–0.63 µg/mL) against katG S315T
Isoniazid MIC >100-fold increase in same mutant
Reported differential activity supports drug-resistant TB model studies
Broth microdilution; isogenic H37Rv katG S315T
InhA inhibitor tuberculosis mechanism of action

Dual-Pocket Binding Mode in InhA

Co-crystal structure analysis (PDB entry 4BII, 4BGE, 4BGI) reveals pyridomycin occupies both the NADH cofactor-binding pocket and extends into the lipid substrate-binding pocket of InhA, a binding mode distinct from any other reported InhA inhibitor [1]. This dual-pocket occupancy is a 'first-of-a-kind binding mode' [1]. The 3-hydroxypicolinoyl moiety of pyridomycin occupies the NADH binding site, while the macrocyclic core extends into the substrate channel [1]. In contrast, the activated isoniazid-NAD adduct occupies only the substrate-binding pocket, and triclosan occupies only the substrate pocket [2].

Binding Pocket Occupancy
Head-to-head
Pyridomycin Occupies both NADH and substrate pockets
INH-NAD adduct / Triclosan Substrate pocket only
Identifies a druggable dual-pocket for InhA inhibitor design
X-ray co-crystal structures (PDB 4BII/4BGE/4BGI)
structural biology InhA X-ray crystallography

Pharmacophore Requirements for Potency

Structure-activity relationship (SAR) studies define the essential pharmacophoric elements of pyridomycin. The enolic acid moiety in the macrocyclic core is critical for anti-Mtb activity [1]. Dihydropyridomycin analogs with a saturated C2 side chain retain most activity of natural pyridomycin, while the 2S stereoisomer at this position is substantially less potent [2]. Specifically, the (R)-2,1'-dihydropyridomycin analog retained antibacterial activity comparable to pyridomycin, whereas the corresponding (2S)-isomer showed dramatically reduced potency [2]. Additionally, the natural configuration of the C-10 hydroxyl group contributes significantly to bioactivity [1].

Stereochemical SAR
Head-to-head
Pyridomycin (natural) MIC ~0.3 µg/mL (H37Rv)
(R)-dihydropyridomycin Comparable activity
(2S)-isomer Substantially reduced potency
Stereochemical configuration influences activity; supports SAR-guided analog development
In vitro MIC assay; enol ester & C10 stereochemistry critical
structure-activity relationship pyridomycin analog antitubercular

Activity Against Drug-Resistant Mtb Strains

Pyridomycin maintains full activity against Mtb strains resistant to the InhA-targeting prodrugs isoniazid and ethionamide. Against clinical isolates with katG mutations (the most frequent isoniazid resistance mechanism), pyridomycin MIC remains unchanged at 0.31-0.63 µg/mL [1][2]. Importantly, the D148G mutation in InhA confers resistance to pyridomycin while not noticeably affecting isoniazid activity, demonstrating a distinct resistance profile [1]. Conversely, the common InhA (S94A) mutation associated with isoniazid resistance does not confer cross-resistance to pyridomycin [1]. In contrast, isoniazid MIC increases by >100-fold against katG mutants [1], and ethionamide MIC also rises significantly against EthA mutants [2].

Resistance Cross-Profile
Head-to-head
Pyridomycin MIC unchanged vs katG-mutant clinical isolates
Isoniazid / Ethionamide >100-fold MIC increase (INH); significant increase (ETH)
Cross-resistance profile supports InhA functional studies in drug-resistant backgrounds
Clinical isolates; broth microdilution
drug-resistant tuberculosis InhA inhibitor cross-resistance

Metabolically Stable Semisynthetic Derivatives

Natural pyridomycin exhibits poor in vitro metabolic stability, with rapid metabolism observed in both human and mouse liver microsomes (HLM and MLM) [1]. LC-MS analysis detects the appearance of multiple mono-oxidized (+16 m/z) and doubly oxidized (+32 m/z) products due to cytochrome P450-mediated hydroxylation of the hydroxypicolinic acid (HPA) moiety [1]. Semisynthetic derivatives in which the labile HPA moiety is replaced with alternative heteroaromatic groups show superior in vitro metabolic stability over the parent natural product [1]. Several derivatives exhibit similar or improved in vitro antibiotic activity against Mtb while demonstrating enhanced microsomal stability [1].

Metabolic Stability
Head-to-head
Natural pyridomycin Rapidly metabolized; multiple oxidized products
Semisynthetic derivatives Improved in vitro microsomal stability
Stability differences may guide selection for in vivo model conditions
HLM/MLM; LC-MS detection of +16/+32 m/z metabolites
metabolic stability pyridomycin derivative semisynthesis

Pyridomycin Research Applications


Direct InhA Inhibition in Prodrug-Resistant Mtb

Given its ability to retain full activity against katG-mutant, isoniazid-resistant strains (MIC unchanged at 0.31-0.63 µg/mL) [1], pyridomycin is an ideal tool for studying InhA function and validating new inhibitors in drug-resistant tuberculosis models where prodrugs fail [1].

Structural Studies of InhA Binding Modes

Pyridomycin's unique dual-pocket binding mode, occupying both NADH and substrate pockets as revealed by co-crystal structures [2], makes it a valuable reference ligand for X-ray crystallography and structure-based drug design efforts targeting InhA [2].

SAR-Guided Analog Development

The defined SAR around the enol ester moiety and C10 stereochemistry [3], combined with the established activity of dihydropyridomycin analogs [4], positions pyridomycin as a validated scaffold for medicinal chemistry programs aimed at optimizing potency and drug-like properties [3].

In Vitro Mechanistic InhA Studies

As a direct competitive inhibitor of the NADH-binding site that does not require metabolic activation [5], pyridomycin serves as a clean biochemical probe for elucidating InhA enzymology and inhibitor kinetics without the confounding factors associated with prodrug activation [5].

Application
Selection Property
Validation Focus
Prodrug-resistant Mtb model studies
Direct InhA inhibition independent of activation
Activity retention in katG-mutant strains
Structural biology of InhA
Unique dual-pocket binding mode
Co-crystal structure reference ligand fit
Medicinal chemistry SAR
Defined pharmacophore (enol ester, C10 stereochemistry)
Stereochemical configuration – potency correlation
InhA enzymology studies
Direct competitive NADH-site inhibition
Probe for enzyme kinetics without prodrug confounding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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